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Introduction

Albonoursin [cyclo(ΔPhe-ΔLeu)] is a dehydrogenated diketopiperazine (DKP) exhibiting significant

antibacterial and antitumor activities, as well as pronuclear fusion inhibitory activity in sea urchin eggs

[1] [2]. Unlike complex organic synthesis routes that often proceed in low yields, enzymatic bioconversion

provides an efficient method for producing this bioactive compound [1]. This protocol describes the

enzymatic dehydrogenation of cyclo(L-Phe-L-Leu) (CFL) to albonoursin using cell-free extracts from

Streptomyces albulus KO-23, enabling researchers to obtain this valuable compound under mild conditions

with improved efficiency [1] [3] [4].

The key innovation lies in utilizing cyclic dipeptide oxidase (CDO) enzymes that catalyze the formation of

α,β-unsaturations in the cyclic dipeptide precursor [5] [6]. This bioconversion approach represents a

sustainable alternative to chemical synthesis and offers higher specificity for producing dehydro cyclic

dipeptides [7].

Principle and Mechanism

Albonoursin biosynthesis occurs through a specialized pathway independent of nonribosomal peptide

synthetases (NRPS) [5] [6]. The process involves two key enzymatic steps:
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Cyclodipeptide formation catalyzed by AlbC, which generates the cyclo(L-Phe-L-Leu) precursor

using aminoacyl-tRNAs as substrates [5] [6]
Dehydrogenation reaction catalyzed by the cyclic dipeptide oxidase (CDO) complex (AlbA and

AlbB), which introduces double bonds at the α,β-positions of both amino acid residues in the cyclic
dipeptide [5] [6]

The following diagram illustrates the complete bioconversion workflow from culture preparation to product

identification:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12498889/
https://www.sciencedirect.com/science/article/pii/S1074552102002855
https://pubmed.ncbi.nlm.nih.gov/12498889/
https://www.sciencedirect.com/science/article/pii/S1074552102002855
https://www.smolecule.com/products/s517858?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Start Culture Preparation

Streptomyces albulus KO-23
2-day culture

Harvest cells by centrifugation

Cell disruption using
ultrasonic oscillator

Prepare cell-free extract
by centrifugation

Bioconversion Reaction
CFL + Cell-free extract

Optimal Conditions:
pH 10.0, 50°C, 24h

Stop reaction

Product extraction
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Analyze product

Identify albonoursin by
UV, MS, 1H-NMR

Click to download full resolution via product page

Materials and Equipment

Biological Materials and Reagents

Strain: Streptomyces albulus KO-23 (albonoursin-producing actinomycete) [1] [3]

Substrate: cyclo(L-Phe-L-Leu) (CFL) prepared from L-Phe-L-Leu dipeptide (commercially available
from SIGMA) [1]

Culture Medium: Appropriate actinomycete growth medium (specific composition not detailed in
sources)

Buffer: Britton and Robinson buffer (pH 10.0) [1]

Equipment

Ultrasonic oscillator (e.g., KUBOTA Insonator 201 M, 150 W) [1]

Centrifuge (capable of processing culture volumes)
Spectrophotometer (e.g., Shimadzu UV-3000 for UV spectroscopy) [1]

Mass spectrometer (e.g., JEOL SX-102A) [1]
NMR spectrometer (e.g., Varian VXR-500 for 1H-NMR) [1]

Polarimeter (e.g., Jasco DIP-360 for optical rotation measurements) [1]
Fermentation system (for culture growth)

pH meter

Detailed Procedure

Culture Preparation and Cell-Free Extract Preparation
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Culture Growth: Grow Streptomyces albulus KO-23 in an appropriate medium for 2 days under

standard fermentation conditions [3] [4].

Cell Harvest: Collect cells by centrifugation from the culture broth [1].

Cell Disruption:

Resuspend harvested cells in Britton and Robinson buffer (pH 10.0)
Disrupt cells using an ultrasonic oscillator at 150 W for 2 minutes with cooling to prevent

overheating [1]

Extract Preparation:

Centrifuge the disrupted cell suspension to remove cell debris

Collect the supernatant as the cell-free extract containing the CDO enzyme activity [1]

Bioconversion Reaction

Reaction Setup:

Combine cell-free extract with CFL substrate in Britton and Robinson buffer (pH 10.0)
The optimal substrate concentration should be determined empirically, but studies show

albonoursin production increases proportionally with CFL addition [3] [4]

Incubation Conditions:

Incubate the reaction mixture at 50°C with appropriate agitation [3] [4]

Maintain the pH at 10.0 throughout the reaction period
Typical reaction time: 24 hours or until substrate depletion [3]

Reaction Termination:

Stop the reaction by heat inactivation or acidification

Remove precipitated proteins by centrifugation

Product Extraction and Analysis

Extraction:
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Extract the supernatant with an appropriate organic solvent (ethyl acetate or chloroform)

Concentrate the organic phase under reduced pressure

Analysis and Identification:

Analyze the extract by TLC, HPLC, or LC-MS

Identify albonoursin using the following analytical parameters:

Table 1: Analytical Characterization of Albonoursin

Analysis Method Key Characteristics
Instrument
Parameters

UV Spectroscopy Characteristic spectrum of α,β-unsaturated

diketopiperazine

Shimadzu UV-3000 [1]

Mass
Spectrometry

Molecular ion confirmation JEOL SX-102A [1]

1H-NMR Characteristic vinyl protons pattern Varian VXR-500 [1]

Optimization Data and Parameters

The following table summarizes the critical parameters for optimal albonoursin production:

Table 2: Optimization Parameters for Albonoursin Production

Parameter Optimal Condition Effect on Yield Reference

pH 10.0 Maximum conversion activity [3] [4]

Temperature 50°C Highest reaction rate [3] [4]

Cell Preparation Cell-free extract Better than whole cells for high-density

conversion

[1]
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Parameter Optimal Condition Effect on Yield Reference

Substrate
Addition

Cyclo(L-Phe-L-Leu) Proportional increase in albonoursin
production

[3] [4]

Enzyme Source Streptomyces albulus
KO-23

High CDO activity [1] [7]

Troubleshooting and Applications

Troubleshooting Guide

Table 3: Troubleshooting Common Issues

Problem Possible Cause Solution

Low conversion yield Sub-optimal pH Maintain pH at 10.0 throughout reaction

No product detected Loss of enzyme activity Use fresh cell-free extract; avoid excessive heating

Multiple products Non-specific reactions Check enzyme specificity; purify substrate

Incomplete conversion Insufficient reaction time Extend incubation up to 24 hours

Application Notes

Scalability: The protocol can be scaled for larger production using fermentor systems [1]
Specificity: The enzyme system also accepts other cyclic dipeptides like cyclo(His-Phe) as

substrates, producing dehydro derivatives with biological activity [7]
Purification: Additional purification steps (column chromatography, recrystallization) may be required

for pharmaceutical-grade material

Conclusion
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The enzymatic bioconversion of cyclo(L-Phe-L-Leu) to albonoursin using Streptomyces albulus cell-free

extracts provides an efficient and specific method for producing this bioactive compound. The optimized

protocol with pH 10.0 and temperature of 50°C enables researchers to obtain albonoursin with higher

efficiency than chemical synthesis routes. This system also demonstrates the potential for enzymatic

production of other dehydro cyclic dipeptides with potential pharmaceutical applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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